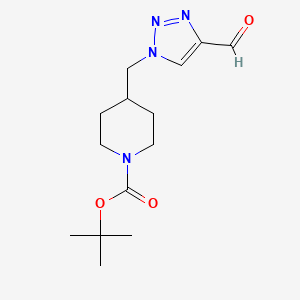

tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

説明

“tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H20N4O3 . It is a solid substance .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 280.32300 . It is a solid substance . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用

Synthesis of Anticancer and Other Biologically Active Compounds

This compound serves as a crucial intermediate in the synthesis of small molecule anticancer drugs, highlighting its importance in medicinal chemistry. The synthesis process involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating the compound's versatility as a synthetic intermediate. Furthermore, it's instrumental in the development of drugs targeting dysfunctional signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway, showcasing its potential in overcoming drug resistance issues in cancer therapy (Zhang et al., 2018).

Role in the Synthesis of Piperazine and Piperidine Derivatives

The compound is also a key intermediate in the synthesis of various piperazine and piperidine derivatives. These derivatives are crucial for developing biologically active compounds, including potential treatments for depression, cerebral ischemia, and as analgesics. This application underscores the compound's utility in creating structurally diverse and pharmacologically relevant entities (Kong et al., 2016).

Applications in Heterocyclic Chemistry

The versatility of "tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate" extends to the field of heterocyclic chemistry, where it is used to synthesize triazolyl-substituted piperidines. These compounds are valuable scaffolds for further chemical transformations, leading to the creation of novel heterocyclic compounds with potential therapeutic applications. The ability to undergo regioselective ring-opening and serve as a scaffold for the preparation of substituted piperidines highlights its significance in synthetic organic chemistry (Harmsen et al., 2011).

Structural and Crystallographic Studies

Structural and crystallographic analyses of derivatives of this compound have provided insights into its molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and potential binding modes when designed as part of bioactive molecules. These studies contribute to the rational design of new drugs by elucidating the structural basis of the compound's interaction with biological targets (Richter et al., 2009).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

作用機序

The formyl group (CHO) attached to the 1,2,3-triazole ring could potentially be involved in reactions with amines or hydrazines. The carboxylate ester group (CO2R) could be hydrolyzed under certain conditions to yield a carboxylic acid and an alcohol .

The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors including its chemical structure, the route of administration, and the individual’s metabolic processes .

The compound’s action and efficacy could be influenced by various environmental factors such as pH, temperature, and the presence of other substances that could interact with the compound .

特性

IUPAC Name |

tert-butyl 4-[(4-formyltriazol-1-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)17-6-4-11(5-7-17)8-18-9-12(10-19)15-16-18/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEZZHOKNHOFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

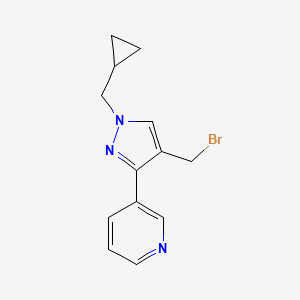

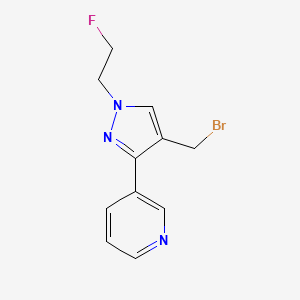

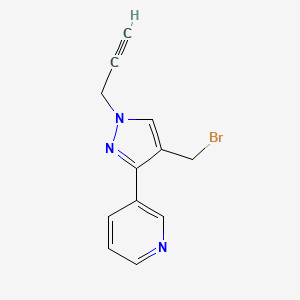

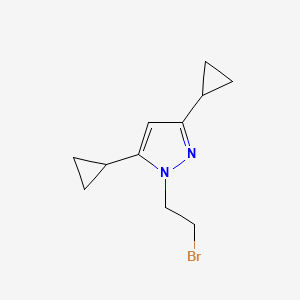

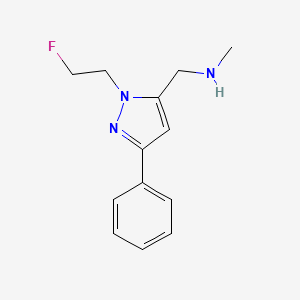

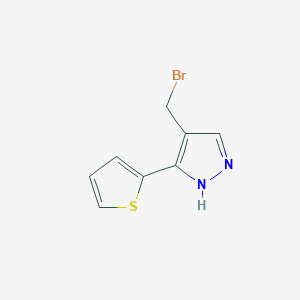

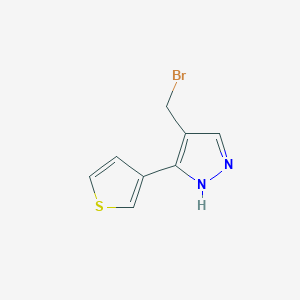

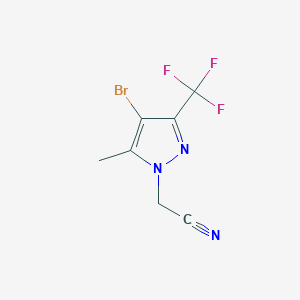

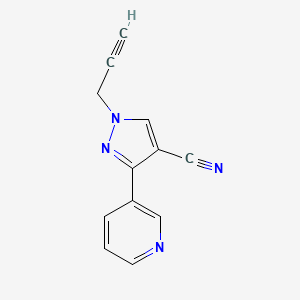

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。